2-Cyano-5-oxo-3,5-diphenylpentanamide
Description
The strategic incorporation of cyano (a nitrile) and oxo (a carbonyl) groups is a cornerstone of modern synthetic design, imparting unique reactivity and functionality to organic scaffolds.
The cyano group is an exceptionally versatile functional group in organic synthesis. nih.govnih.gov Its carbon-nitrogen triple bond provides a reactive site for a variety of transformations. ebsco.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or reacted with Grignard reagents to yield ketones. fiveable.me This transformability makes the cyano group a valuable synthetic intermediate. nih.gov Furthermore, the nitrile group's strong electron-withdrawing nature influences the reactivity of adjacent parts of a molecule and it can serve as a directing group in C-H bond functionalization reactions or participate in cycloaddition reactions to construct complex heterocyclic systems. nih.govresearchgate.net
The oxo group , particularly as part of a ketone, is another fundamental functional group that dictates molecular reactivity. The carbonyl carbon is electrophilic, making it a target for nucleophilic attack—a foundational reaction in carbon-carbon bond formation. In medicinal chemistry, the α-keto amide moiety is considered a privileged structure due to its ability to interact with enzyme receptors. mdpi.com Metal-oxo complexes are also pivotal in synthetic chemistry, particularly for their ability to activate and functionalize stable C-H bonds, mimicking enzymatic processes. nih.gov The presence of an oxo group can be crucial for a molecule's biological efficacy and stability, as seen in complex glycoproteins where such functionalities play a key role. nih.gov
The IUPAC name "2-Cyano-5-oxo-3,5-diphenylpentanamide" precisely describes a highly substituted and complex molecule. A systematic breakdown of the name reveals its intricate structure:
Pentanamide (B147674): The core structure is a five-carbon chain with a primary amide group (-CONH₂) at one end (C1).
3,5-diphenyl: Two phenyl groups are attached to the carbon chain at positions 3 and 5.
5-oxo: A ketone (carbonyl) group is located at the C5 position, making the C5 phenyl group part of a benzoyl moiety.
2-Cyano: A nitrile group (-C≡N) is attached to the carbon at position 2 (the α-carbon relative to the amide).
This specific arrangement of functional groups results in a molecule with multiple stereocenters (at C2 and C3), suggesting the potential for various stereoisomers. The combination of a nucleophilic amide, an electrophilic ketone, a versatile cyano group, and sterically demanding phenyl groups on a flexible five-carbon chain creates a scaffold with a complex chemical landscape.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₀N₂O₂ |
| Molecular Weight | 384.43 g/mol |
| Hydrogen Bond Donors | 1 (from the amide -NH₂) |
| Hydrogen Bond Acceptors | 4 (2 from amide oxygen and nitrogen, 1 from oxo, 1 from cyano) |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 89.9 Ų |
The synthesis of amides is a fundamental reaction in organic chemistry, yet the construction of complex and highly functionalized amides like this compound presents significant challenges. rsc.org Traditional amide bond formation often requires coupling reagents to activate a carboxylic acid for reaction with an amine. chimia.ch These methods can suffer from poor atom economy, generating high molecular weight byproducts that must be separated. rsc.org
A major hurdle in synthesizing a molecule like the title compound is managing the reactivity of the multiple functional groups. The presence of an acidic α-proton (at C2), an electrophilic ketone, and a potentially reactive cyano group requires careful selection of reagents and reaction conditions to avoid unwanted side reactions.
Furthermore, the synthesis of sterically hindered amides, which the two phenyl groups contribute to, is a long-standing challenge. nih.govchimia.ch The bulky substituents can slow down the rate of nucleophilic attack required for amide formation. chimia.ch Modern synthetic chemistry is trending towards developing more efficient and sustainable methods for amide synthesis, including flow chemistry protocols and novel catalytic systems that can overcome these limitations. researchgate.net The construction of the specific carbon backbone of this compound, with its defined stereochemistry, would likely require a multi-step approach involving stereoselective addition reactions, such as Michael additions, to assemble the core framework before the final functional group manipulations. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
68386-85-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-cyano-5-oxo-3,5-diphenylpentanamide |
InChI |
InChI=1S/C18H16N2O2/c19-12-16(18(20)22)15(13-7-3-1-4-8-13)11-17(21)14-9-5-2-6-10-14/h1-10,15-16H,11H2,(H2,20,22) |
InChI Key |
BSUBFGTXOWTBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C(=O)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Cyano 5 Oxo 3,5 Diphenylpentanamide and Analogues
Michael Addition Reactions for Carbon-Carbon Bond Formation
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds and is extensively used in the synthesis of pentanamide (B147674) structures. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). beilstein-journals.orgeurekaselect.comresearchgate.net The versatility of this reaction allows for the efficient construction of complex molecular frameworks from relatively simple precursors. researchgate.net
Base-Catalyzed Michael Additions: Optimization of Reaction Conditions and Solvent Effects
Base-catalyzed Michael additions are a cornerstone for the synthesis of the pentanamide backbone. The reaction typically involves the addition of a carbanion, generated from an active methylene (B1212753) compound like a 2-cyanoacetamide (B1669375) derivative, to an enone, such as a chalcone (B49325). A variety of organic and inorganic bases can be employed to facilitate this transformation, including triethylamine, piperidine (B6355638), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). eurekaselect.com
The choice of solvent significantly influences the reaction's efficiency and outcome. researchgate.net Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often effective. For instance, studies on aza-Michael additions have shown that the reaction order and rate can change depending on the solvent, with DMSO facilitating a higher reaction order compared to ethanol (B145695) or tetrahydrofuran (B95107) (THF). researchgate.net This suggests that solvents capable of stabilizing charged intermediates can promote the reaction. The optimization of reaction conditions, including the nature of the base, solvent, temperature, and reaction time, is crucial for maximizing the yield of the desired pentanamide adduct.
Table 1: Effect of Solvents on Michael Addition Reactions
| Solvent | Dielectric Constant (approx.) | General Effect on Michael Addition |
|---|---|---|
| Ethanol | 25 | Can act as a proton source, may lead to side reactions. |
| DMSO | 47 | Aprotic, effectively solvates cations, often leading to higher reaction rates and yields. |
| THF | 8 | Lower polarity, may result in slower reaction rates compared to more polar solvents. |
Role of Substituted Enones and Activated Nitriles as Michael Acceptors and Donors
In the synthesis of 2-Cyano-5-oxo-3,5-diphenylpentanamide, substituted enones, specifically chalcones (1,3-diphenyl-2-propen-1-ones), serve as effective Michael acceptors. ekb.eg The electrophilicity of the β-carbon in the enone system makes it susceptible to nucleophilic attack.
Activated nitriles, such as 2-cyanoacetamide and its derivatives, are common Michael donors. researchgate.netresearchgate.net The electron-withdrawing nature of the cyano and amide groups increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion by a base. Another relevant Michael donor is 2-((diphenylmethylene)amino)acetonitrile, which can be used to introduce a protected amino group at the α-position. The reaction of this donor with a chalcone would form the carbon skeleton of the target molecule, which upon hydrolysis of the imine would yield the corresponding γ-amino-α-cyanopentanone derivative.
Diastereoselective Control in Michael Additions Leading to Substituted Pentanamides
When the Michael addition leads to the formation of new stereocenters, controlling the diastereoselectivity of the reaction is a key synthetic challenge. The synthesis of substituted pentanamides can generate multiple stereoisomers, and achieving high diastereoselectivity is essential for accessing specific target molecules. beilstein-journals.org
Strategies to control diastereoselectivity often involve the use of chiral auxiliaries attached to the Michael acceptor, such as an α,β-unsaturated amide. beilstein-journals.org These auxiliaries create a chiral environment that directs the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. For example, α,β-unsaturated amides derived from chiral auxiliaries like L-ephedrine have been used in diastereoselective conjugate additions of Grignard reagents. beilstein-journals.org The chelation of the Grignard reagent to the auxiliary is believed to lock the conformation, leading to a sterically controlled approach of the nucleophile. beilstein-journals.org Similar principles can be applied to the addition of activated nitriles to chiral α,β-unsaturated amides to synthesize optically active substituted pentanamides.
Multicomponent Condensation Approaches to Pentanamide Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical route to complex molecules. nih.gov These reactions are particularly valuable for generating molecular diversity and constructing heterocyclic systems related to pentanamides.
Knoevenagel Reaction Initiated Pathways in the Synthesis of Related Heterocyclic Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. nih.gov This reaction is frequently used as the initial step in cascade or tandem reaction sequences that lead to the formation of highly substituted heterocyclic compounds, such as pyridines and pyrans. researchgate.netrsc.orgacs.orgrsc.org
In these sequences, the Knoevenagel adduct, an electron-deficient alkene, is formed in situ and subsequently acts as a Michael acceptor for a second nucleophile. acs.org This Knoevenagel/Michael cascade is a powerful strategy for the synthesis of functionalized six-membered rings. For example, the reaction between an aromatic aldehyde, an active methylene nitrile (like malononitrile (B47326) or cyanoacetamide), and a 1,3-dicarbonyl compound can lead to substituted 2-amino-3-cyanopyridines or related pyran systems. semanticscholar.org
Table 2: Examples of Knoevenagel-Initiated Multicomponent Reactions
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | 1,3-Diketone | Piperidine | Substituted 4H-Pyran |
| Aromatic Aldehyde | Cyanoacetamide | Chalcone | Piperidine | Substituted 3-Cyanopyridine |
Three-Component Reactions Incorporating Cyanothioacetamide, Carbonyl Compounds, and Other Nucleophiles
Cyanothioacetamide is a versatile building block in multicomponent reactions for the synthesis of sulfur-containing heterocycles, which are analogues of the oxygen-containing pentanamide derivatives. researchgate.net Three-component reactions involving cyanothioacetamide, a carbonyl compound (aldehyde or ketone), and a third component can yield a variety of heterocyclic scaffolds.
A common example is a variation of the Gewald reaction, where cyanothioacetamide, an aldehyde or ketone, and elemental sulfur react to form 2-aminothiophene-3-carbothioamides. nih.gov Another important application is the synthesis of substituted pyridinethiones. The reaction of cyanothioacetamide with chalcones (α,β-unsaturated ketones) in the presence of a base like piperidine can lead to the formation of highly functionalized 4,6-diaryl-3-cyano-2(1H)-pyridinethiones. researchgate.netekb.eg These reactions proceed through an initial Michael addition of the cyanothioacetamide to the chalcone, followed by intramolecular cyclization and dehydration/aromatization.
Catalytic Strategies in the Formation of Pentanamide Structures
Modern organic synthesis heavily relies on catalytic processes to achieve high efficiency, selectivity, and sustainability. For the construction of complex pentanamide structures like this compound, both organocatalysis and metal catalysis provide powerful tools for creating the necessary carbon-carbon and carbon-heteroatom bonds.
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation. sci-hub.se Organocatalysis has emerged as a particularly effective strategy for this transformation, avoiding the use of metals and often proceeding under mild conditions. rsc.org The synthesis of the this compound backbone is ideally suited for this approach, likely involving the addition of a 2-cyanoacetamide nucleophile to a chalcone derivative (1,3-diphenyl-2-propen-1-one) as the Michael acceptor. sci-hub.se
Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, are highly effective for such reactions. These catalysts possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the pronucleophile (2-cyanoacetamide) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group) to activate the Michael acceptor. This dual activation within a chiral scaffold brings the reactants together in a highly organized, asymmetric transition state, facilitating the reaction and controlling stereochemistry. The Michael addition of various nucleophiles to chalcones using organocatalysts has been extensively reported, yielding the corresponding 1,5-dicarbonyl adducts in high yields. researchgate.net For instance, the conjugate addition of ethyl α-cyanoacetate to chalcones has been achieved with high success using cinchona alkaloid-derived thiourea organocatalysts. researchgate.net
Table 1: Organocatalytic Michael Addition of Nucleophiles to Chalcone Derivatives
| Catalyst (mol%) | Nucleophile | Acceptor | Solvent | Yield (%) | ee (%) | Ref |
| Cinchona-Thiourea (10) | Ethyl α-cyanoacetate | Chalcone | Toluene | 92 | 95 | researchgate.net |
| Cinchona-Thiourea (10) | Ethyl α-cyanoacetate | 4-Chlorochalcone | Toluene | 90 | 93 | researchgate.net |
| (S)-Proline derivative (20) | Cyclohexanone | Chalcone | DMSO | 89 | 97 | researchgate.net |
| 1,2-Diphenylethanediamine (10) | Diethyl Malonate | Chalcone | Toluene | 99 | 98 | rsc.org |
| Primary Amine (15) | β-Ketoacid | Chalcone | Dioxane | 95 | 97 | rsc.org |
Metal-catalyzed carbonylation reactions represent a powerful and atom-economical method for introducing carbonyl groups into organic molecules using carbon monoxide (CO) as a C1 source. acs.org Palladium catalysis, in particular, has been instrumental in developing versatile methods for amide synthesis through aminocarbonylation. acs.org This strategy involves the palladium-catalyzed coupling of an organic electrophile (like an aryl or vinyl halide), an amine, and carbon monoxide to directly generate an amide.
While not a direct route to the target molecule in a single step, this methodology is highly relevant for the synthesis of analogues or key intermediates. For example, a palladium-catalyzed carbonylative process could be envisioned to construct the keto-amide functionality present in the target structure. researchgate.net Such reactions typically employ a palladium(0) precursor, phosphine (B1218219) ligands to stabilize the catalytic species, and a base. The catalytic cycle generally involves oxidative addition of the organic halide to the Pd(0) complex, CO insertion into the resulting palladium-carbon bond to form an acyl-palladium intermediate, and subsequent nucleophilic attack by the amine to release the amide product and regenerate the catalyst. nih.gov This approach allows for the efficient construction of complex amides from readily available starting materials. acs.orgrsc.org
Table 2: Examples of Palladium-Catalyzed Carbonylative Amide Synthesis
| Pd Source / Ligand | Electrophile | Amine | CO Source | Conditions | Product Type | Ref |
| Pd(PPh₃)₄ | Aryl Iodide | Secondary Amine | CO (1 atm) | DMSO, 100°C | N,N-Disubstituted Benzamide | acs.org |
| Pd(OAc)₂ / Xantphos | Aryl Bromide | Primary Amine | Mo(CO)₆ | Toluene, 110°C | N-Substituted Benzamide | nih.gov |
| PdCl₂(dppf) | Vinyl Triflates | Ammonia | CO (1 atm) | DMF, 80°C | α,β-Unsaturated Primary Amide | acs.org |
| Pd(OAc)₂ / PPh₃ | Aryl Iodide | Nitroarenes (as amine precursor) | Mo(CO)₆ | Dioxane, 120°C | N-Aryl Benzamide | acs.org |
Enantioselective Synthesis Considerations for Chiral this compound Derivatives
The structure of this compound contains a stereogenic center at the C3 position. The control of this stereocenter is a critical challenge, and its resolution is best addressed through asymmetric catalysis. Asymmetric organocatalysis, particularly in the context of the Michael addition described in section 2.3.1, provides a direct and efficient method for establishing this chirality. rsc.org
The use of a chiral, bifunctional organocatalyst is paramount for inducing enantioselectivity. researchgate.net As previously discussed, catalysts derived from natural products like cinchona alkaloids are highly effective. researchgate.netresearchgate.net In the proposed synthesis, a chiral thiourea catalyst would simultaneously activate the 2-cyanoacetamide (via its tertiary amine moiety) and the chalcone (via hydrogen bonding to the thiourea). This creates a well-defined chiral environment for the C-C bond formation. The steric and electronic properties of the catalyst direct the nucleophile to attack one of the two prochiral faces of the Michael acceptor, leading to the preferential formation of one enantiomer.
The success of such an enantioselective transformation is often evaluated by the enantiomeric excess (ee), which quantifies the preference for one enantiomer over the other. Numerous studies on the organocatalytic Michael addition of nucleophiles like malonates, cyanoacetates, and ketones to α,β-unsaturated ketones have demonstrated the ability to achieve excellent enantioselectivities, often exceeding 90% ee. researchgate.netrsc.org This body of work strongly supports the feasibility of an enantioselective synthesis of this compound derivatives.
Table 3: Enantioselectivity in Organocatalyzed Michael Additions to Chalcones
| Catalyst | Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Ref |
| 9-Amino(9-deoxy)epiquinine derivative | Diethyl Malonate | Toluene | -20 | 99 | 98 | rsc.org |
| Cinchonidine-derived thiourea | Ethyl α-cyanoacetate | Toluene | RT | 92 | 95 (R) | researchgate.net |
| Quinine-derived thiourea | Ethyl α-cyanoacetate | Toluene | RT | 91 | 92 (S) | researchgate.net |
| (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | Cyclohexanone | DMSO | RT | 89 | 97 | researchgate.net |
| Chiral Primary Amine | 2,4-Pentanedione | CH₂Cl₂ | RT | 94 | 92 | rsc.org |
Elucidation of Reaction Mechanisms and Kinetic Pathways
Detailed Mechanistic Investigations of Michael Addition Reactions Relevant to Pentanamide (B147674) Formation
The synthesis of 2-Cyano-5-oxo-3,5-diphenylpentanamide is predicated on the Michael addition, a cornerstone of carbon-carbon bond formation. ewadirect.com This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. organic-chemistry.org In the context of this specific pentanamide, the likely Michael donor is a resonance-stabilized carbanion derived from a cyanoacetamide derivative, while the acceptor would be an α,β-unsaturated ketone.
The mechanism unfolds in a stepwise manner, initiated by a base that abstracts an acidic α-hydrogen from the carbon atom situated between the cyano and amide groups of the donor molecule. This deprotonation is facilitated by the electron-withdrawing nature of these functional groups, which enhances the acidity of the proton and stabilizes the resulting carbanion through resonance. chemistrysteps.com
Analysis of Intermediate Species and Transition States in Multicomponent Condensations
Multicomponent reactions (MCRs) offer an efficient synthetic route to complex molecules like this compound by combining three or more reactants in a single step. nih.gov The analysis of intermediate species and transition states in such reactions is crucial for understanding the reaction pathway and optimizing conditions.
In a plausible MCR scenario for the formation of this compound, the key intermediates would include the initially formed resonance-stabilized carbanion of the cyanoacetamide derivative. Following the nucleophilic attack on the α,β-unsaturated ketone, a transient enolate intermediate is formed. The stability of this enolate is a critical factor influencing the reaction's progress.
The transition states in these reactions are complex, high-energy structures where partial bonds are being formed and broken. For the initial deprotonation step, the transition state involves the base, the cyanoacetamide derivative, and the departing proton. The subsequent C-C bond-forming step proceeds through a transition state where the nucleophilic carbanion is approaching the electrophilic β-carbon of the Michael acceptor. The geometry and energy of this transition state determine the stereochemical outcome of the reaction, if applicable. Computational studies are often employed to model these transient structures and elucidate the lowest energy reaction pathway.
Kinetic Studies on Reaction Rates and Factors Influencing Yields and Selectivity
Kinetic studies of Michael additions provide valuable insights into the factors that control the reaction rate, yield, and selectivity. The rate of formation of pentanamide derivatives is influenced by several parameters, including the nature of the solvent, the strength of the base catalyst, and the electronic and steric properties of the reactants. whiterose.ac.uk
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as DMF and DMSO, are often effective as they can stabilize charged intermediates like the enolate, thereby accelerating the reaction. semanticscholar.orgmdpi.com Protic solvents can also play a role by participating in proton transfer steps. whiterose.ac.uk
Catalyst Effects: The strength and concentration of the base catalyst are critical. A stronger base will lead to a higher concentration of the nucleophilic carbanion at equilibrium, thus increasing the reaction rate. However, excessively strong bases can lead to side reactions. The reaction order is often dependent on the catalyst concentration. whiterose.ac.uk
Substituent Effects: The electronic nature of the substituents on both the Michael donor and acceptor plays a crucial role. Electron-withdrawing groups on the donor enhance the acidity of the α-proton and stabilize the carbanion, leading to a faster reaction. Conversely, electron-donating groups on the acceptor can decrease its electrophilicity and slow down the reaction. Steric hindrance around the reaction centers can also significantly reduce the reaction rate. nih.gov
The following interactive table provides a hypothetical overview of how different factors might influence the reaction kinetics for the formation of a pentanamide derivative via Michael addition.
| Factor | Condition A | Rate Constant (k) A | Condition B | Rate Constant (k) B | Effect on Rate |
| Solvent | Toluene (Non-polar) | 1.2 x 10⁻⁴ M⁻¹s⁻¹ | DMSO (Polar Aprotic) | 5.8 x 10⁻³ M⁻¹s⁻¹ | Increased in polar aprotic solvent |
| Catalyst | Triethylamine (Weak Base) | 3.5 x 10⁻⁵ M⁻¹s⁻¹ | DBU (Strong Base) | 9.1 x 10⁻⁴ M⁻¹s⁻¹ | Increased with stronger base |
| Acceptor Substituent | p-Anisyl (Electron-donating) | 2.4 x 10⁻⁴ M⁻¹s⁻¹ | p-Nitrophenyl (Electron-withdrawing) | 7.3 x 10⁻³ M⁻¹s⁻¹ | Increased with electron-withdrawing group |
| Donor Substituent | Alkyl (Electron-donating) | 4.1 x 10⁻⁵ M⁻¹s⁻¹ | Cyano (Electron-withdrawing) | 6.2 x 10⁻⁴ M⁻¹s⁻¹ | Increased with electron-withdrawing group |
This data illustrates the sensitive dependence of the reaction kinetics on the specific conditions and reactant structures, highlighting the importance of careful optimization for achieving high yields and selectivity in the synthesis of this compound.
Chemical Transformations and Derivatization Chemistry of 2 Cyano 5 Oxo 3,5 Diphenylpentanamide
Cyclization Reactions and Annulation Strategies
The linear backbone of 2-Cyano-5-oxo-3,5-diphenylpentanamide, containing a 1,5-dicarbonyl-like relationship between the ketone and the amide carbonyl, and a nitrile group, makes it a versatile precursor for the synthesis of various heterocyclic systems. Intramolecular and intermolecular cyclization reactions can be employed to construct fused, polycyclic, and spirocyclic frameworks.
The structural arrangement of functional groups within this compound is well-suited for intramolecular cyclization to form substituted pyridine (B92270) rings. This transformation is analogous to the Guareschi-Thorpe pyridine synthesis, which involves the condensation of cyanoacetamide with a 1,3-dicarbonyl compound. quimicaorganica.orgnih.gov In the case of the target pentanamide (B147674), the γ-keto-amide functionality can undergo an intramolecular condensation. Under basic conditions, deprotonation of the carbon alpha to the cyano group would generate a nucleophile that can attack the ketone carbonyl at the 5-position. Subsequent dehydration would lead to a dihydropyridine (B1217469) intermediate, which can then aromatize to the corresponding pyridine.
Similarly, the synthesis of thienopyridines can be envisioned. Thienopyridines are a class of fused heterocyclic compounds with significant biological activities. nih.gov The synthesis of thienopyridines often involves the reaction of precursors containing a pyridine ring with sulfur-containing reagents, or the construction of the thiophene (B33073) ring onto a pre-existing pyridine. In the context of this compound, a potential pathway could involve initial conversion of the ketone to a thione, followed by an intramolecular cyclization involving the cyano and amide functionalities. Alternatively, reactions with elemental sulfur in the presence of a base could facilitate the formation of a fused thiophene ring. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for such cyclizations, although it typically forms carbocycles. dntb.gov.uawikipedia.org
| Reactant | Reaction Type | Potential Product | Relevant Analogy |
| This compound | Intramolecular Condensation | Substituted Pyridine | Guareschi-Thorpe Synthesis quimicaorganica.orgnih.gov |
| This compound | Cyclization with Sulfur Reagent | Substituted Thienopyridine | Gewald Reaction researchgate.net |
Beyond simple fused systems, the reactivity of this compound can be harnessed to construct more complex polycyclic and spirocyclic architectures. For instance, the phenyl groups at the 3 and 5 positions can participate in intramolecular electrophilic substitution reactions under acidic conditions, leading to fused polycyclic systems. If the phenyl rings are appropriately substituted with activating groups, this process can be facilitated.
Spirocyclic compounds, which contain two rings connected by a single common atom, could potentially be synthesized from this pentanamide derivative. This would likely involve a multi-step sequence, where one of the functional groups is first converted into a bifunctional tether that can then undergo a spirocyclization reaction. For example, the amide nitrogen could be functionalized with a chain containing a nucleophile that could then attack one of the carbonyl carbons.
Functional Group Interconversions of the Cyano, Oxo, and Amide Moieties
The cyano, oxo, and amide groups in this compound can be chemically modified to a wide range of other functional groups, significantly expanding the synthetic utility of this scaffold.
The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide, respectively. Reduction of the nitrile, for instance with lithium aluminum hydride, would yield a primary amine.
The oxo group can undergo standard ketone reactions. Reduction with sodium borohydride (B1222165) would afford a secondary alcohol. The ketone can also be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine. Wittig-type reactions can be employed to convert the carbonyl group into an alkene.
The amide moiety can be hydrolyzed to a carboxylic acid under forcing acidic or basic conditions. Reduction of the amide with a strong reducing agent like lithium aluminum hydride would furnish a secondary amine.
| Functional Group | Reagent/Condition | Product Functional Group |
| Cyano | H3O+, heat | Carboxylic Acid |
| Cyano | LiAlH4 | Primary Amine |
| Oxo | NaBH4 | Secondary Alcohol |
| Oxo | H2NOH | Oxime |
| Amide | H3O+, heat | Carboxylic Acid |
| Amide | LiAlH4 | Secondary Amine |
Alkylation and Acylation Reactions at Nucleophilic Centers within the Pentanamide Structure
The pentanamide structure possesses several nucleophilic centers that are susceptible to alkylation and acylation reactions. The most prominent of these are the carbon atoms alpha to the cyano and oxo groups, and the amide nitrogen.
Deprotonation of the α-carbon to the nitrile is readily achieved with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), to generate a carbanion. This nucleophile can then be reacted with various electrophiles, such as alkyl halides or acyl chlorides, to introduce substituents at this position. rsc.orgyoutube.com Similarly, the α-carbon to the ketone can be deprotonated to form an enolate, which can then be alkylated or acylated. rsc.org Selective functionalization at one of these positions over the other would depend on the choice of base and reaction conditions.
The amide nitrogen, after deprotonation with a strong base, can also act as a nucleophile. N-alkylation can be achieved by reacting the corresponding amidate with an alkyl halide. N-acylation is also possible, leading to the formation of an imide derivative. organic-chemistry.org
| Nucleophilic Center | Reaction Type | Electrophile | Product Type |
| α-Carbon to Cyano | Alkylation | Alkyl Halide | α-Alkylated Nitrile |
| α-Carbon to Oxo | Acylation | Acyl Chloride | β-Diketone Derivative |
| Amide Nitrogen | Alkylation | Alkyl Halide | N-Alkylated Amide |
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the compound "this compound" is not publicly available. While research exists on structurally related molecules, such as derivatives of pentanenitrile or compounds synthesized from similar precursors like benzalacetophenone and 2-cyanoacetamide (B1669375), detailed analytical studies focusing solely on this compound, as outlined in the requested sections, could not be located.
The required detailed research findings for the following methodologies are absent from the available literature:
Advanced Spectroscopic and Structural Characterization Methodologies
Advanced Chromatographic Techniques:There are no specific reports on the use of techniques like sFCC or GC for the purity assessment or isolation of isomers of this compound.
Therefore, it is not possible to provide a scientifically accurate and detailed article with the requested data tables and research findings strictly adhering to the provided outline for the chemical compound “2-Cyano-5-oxo-3,5-diphenylpentanamide.”
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction.
There are no available studies that have employed methods like Density Functional Theory (DFT) to elucidate the electronic properties, thermodynamic stability, or to predict the reactivity of 2-Cyano-5-oxo-3,5-diphenylpentanamide. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), charge distribution, and molecular electrostatic potential, which are fundamental to understanding its chemical behavior.
Computational Modeling of Reaction Mechanisms, Energy Profiles, and Transition State Geometries.
Information regarding the computational modeling of reaction pathways involving this compound is not present in the current body of scientific literature. Consequently, there are no reported energy profiles or geometries of transition states that would be crucial for understanding the kinetics and mechanisms of its potential reactions.
In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data.
There are no published in silico predictions of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound. Therefore, a comparison between theoretical predictions and experimental spectroscopic data cannot be made.
Structural Feature Analysis and Chemotype Mapping Relevant to Chemical Diversity.
No studies were found that perform a detailed analysis of the structural features of this compound or its mapping to specific chemotypes for the exploration of chemical diversity.
Synthetic Utility and Research Applications in Chemical Disciplines
2-Cyano-5-oxo-3,5-diphenylpentanamide as a Versatile Precursor for Divergent Synthesis
The strategic placement of a nitrile, a ketone, and an amide group within a single molecule earmarks this compound as an ideal starting point for divergent synthesis. This strategy allows for the creation of a wide array of distinct products from a common intermediate. The reactivity of each functional group can be selectively addressed to generate different molecular scaffolds.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. The ketone functionality is amenable to reduction, olefination, or reductive amination. The amide bond itself can be hydrolyzed or reduced. frontiersin.orgnih.gov This multi-functionality allows for a branching synthetic pathway, as illustrated in the hypothetical reaction scheme below.
Table 1: Potential Divergent Synthetic Pathways for this compound
| Functional Group | Reagent/Condition | Potential Product Class |
|---|---|---|
| Cyano (-CN) | 1. H₃O⁺, Δ2. LiAlH₄3. RMgBr | Carboxylic AcidPrimary AmineKetone |
| Ketone (C=O) | 1. NaBH₄2. Ph₃P=CH₂3. R'NH₂, NaBH₃CN | Secondary AlcoholAlkeneSecondary Amine |
This versatility makes the pentanamide (B147674) a valuable precursor for generating a range of structurally diverse molecules from a single, complex starting material. The ability to selectively manipulate these functional groups could lead to the efficient synthesis of novel heterocyclic compounds and other complex organic molecules.
Design and Synthesis of Chemically Diverse Compound Libraries Based on the Pentanamide Core
In the field of drug discovery and materials science, the generation of compound libraries is a crucial step in identifying new lead compounds. nih.govijpsr.com The core structure of this compound, which can be considered a molecular scaffold, is well-suited for the construction of such libraries. researchgate.netnih.gov By systematically varying the substituents at different positions, a large number of analogs can be synthesized.
For example, the phenyl groups at positions 3 and 5 could be replaced with a variety of other aryl or alkyl groups. The primary amide could be substituted with a range of amines to create a library of secondary and tertiary amides. This approach, often referred to as parallel synthesis, can be used to rapidly generate a multitude of distinct compounds for high-throughput screening. nih.gov
The creation of such a library would allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds in various biological assays.
Contribution to the Development of New Synthetic Strategies for Pentanamide-Containing Motifs
The synthesis of complex molecules like this compound itself can drive the development of novel synthetic methodologies. The presence of multiple functional groups requires careful planning of the synthetic route to ensure chemoselectivity and to control stereochemistry. Challenges in the synthesis of such polyfunctional compounds often lead to innovations in reaction development. catrin.comsci-hub.cat
For instance, developing a stereoselective synthesis of this pentanamide would be a significant challenge that could lead to new catalytic methods. Furthermore, exploring the reactivity of this molecule could uncover novel transformations and cascade reactions, where multiple bonds are formed in a single operation. Research into the synthesis of related β-keto amides has already shown their utility in the divergent synthesis of complex heterocyclic structures like 2-pyridones. nih.govresearchgate.net
Exploration of Related Pentanamide Structures as Building Blocks for Non-Proteinogenic α-Amino Acids
Non-proteinogenic amino acids (NPAAs) are important building blocks for the synthesis of peptidomimetics and other biologically active molecules. nih.govwikipedia.orgnih.gov The pentanamide backbone of this compound could potentially be modified to create novel NPAAs.
Through a series of chemical transformations, such as a Hofmann or Curtius rearrangement of a carboxylic acid derived from the nitrile group, it might be possible to introduce an amino group at the C2 position, thereby generating a substituted α-amino acid. The various functional groups present in the molecule would allow for the creation of amino acids with unique side chains, which are of great interest in peptide and protein engineering. researchgate.netfrontiersin.org The development of synthetic routes to NPAAs is an active area of research, and complex starting materials like the title compound could offer new avenues for exploration. researchgate.net
Future Research Trajectories and Perspectives
Development of Green Chemistry Approaches for Pentanamide (B147674) Synthesis, Focusing on Sustainability and Efficiency
The future synthesis of functionalized pentanamides is increasingly geared towards green chemistry principles to minimize environmental impact and enhance economic viability. Research in this area is expected to focus on several key strategies that prioritize sustainability and efficiency. researchgate.netnih.gov
One promising avenue is the development of biocatalytic methods. nih.govgeorgiasouthern.edu The use of enzymes, such as nitrile hydratases and amide bond synthetases, could enable the synthesis of complex pentanamides under mild, aqueous conditions, thereby avoiding hazardous reagents and organic solvents. nih.gov Future work will likely involve screening for novel enzymes with tailored substrate specificities and enhancing their stability and reusability. georgiasouthern.edu
Another key area is the use of alternative energy sources like microwave irradiation and visible light to drive reactions. rsc.orgresearchgate.netacs.orgacs.org Photocatalytic approaches, for instance, can facilitate amide bond formation under ambient conditions, offering a greener alternative to traditional heating. rsc.orgacs.orgacs.org The development of novel photocatalysts that can efficiently mediate the formation of the intricate structure of 2-Cyano-5-oxo-3,5-diphenylpentanamide and its derivatives will be a significant focus. rsc.orgresearchgate.net
Furthermore, the exploration of atom-economical reactions that maximize the incorporation of starting materials into the final product is a critical research direction. This includes catalytic methods that proceed with minimal waste generation, such as direct C-H amidation or the use of readily available and less toxic starting materials. nih.gov The table below summarizes some emerging green synthesis strategies and their potential applications for pentanamide synthesis.
| Green Chemistry Approach | Key Advantages | Potential Application in Pentanamide Synthesis |
| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste. nih.govgeorgiasouthern.edu | Enzymatic cascades for the asymmetric synthesis of chiral pentanamides. nih.gov |
| Photocatalysis | Use of visible light as a renewable energy source, ambient reaction temperatures. rsc.orgresearchgate.netacs.org | Light-mediated synthesis of amides from carboxylic acids and amines. rsc.orgacs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced side reactions. | Efficient synthesis of functionalized pentanamides with reduced energy consumption. |
| Atom-Economical Reactions | Maximizes the incorporation of reactants into the product, minimizing waste. acs.org | Ruthenium-catalyzed redox-neutral amide synthesis from alcohols and nitriles. acs.org |
Discovery of Novel Reactivity Modes and Unexplored Chemical Transformations
The multifunctional nature of this compound provides a rich platform for the discovery of novel reactivity and unexplored chemical transformations. Future research is expected to delve into the unique interplay between the cyano, oxo, and amide groups to unlock new synthetic pathways.
One area of focus will be the exploration of cascade reactions, where a single synthetic operation triggers a series of bond-forming events. rsc.org The strategic positioning of the functional groups in pentanamide derivatives could be exploited to design novel cyclization and annulation reactions for the construction of complex heterocyclic and carbocyclic scaffolds. rsc.org Another promising direction is the investigation of C-H functionalization at positions distal to the existing functional groups. nih.gov Photoinduced radical cascade strategies could enable the selective introduction of new functionalities at previously inaccessible sites within the pentanamide backbone. nih.gov
The reactivity of the β-ketonitrile moiety is also a fertile ground for new discoveries. rsc.orgthieme-connect.com Research into novel transformations of this versatile intermediate could lead to the synthesis of a wide array of valuable compounds. rsc.orgthieme-connect.com The development of chemodivergent reactions, where the outcome can be steered towards different products by tuning the reaction conditions or catalyst, will be a key area of investigation. nih.gov The following table highlights potential areas for the discovery of novel reactivity.
| Reactivity Mode | Description | Potential Outcome |
| Cascade Reactions | A series of intramolecular reactions initiated by a single event. rsc.org | Rapid assembly of complex polycyclic structures from simple pentanamide precursors. rsc.org |
| Remote C-H Functionalization | Introduction of new functional groups at positions far from existing ones. nih.gov | Synthesis of novel pentanamide derivatives with tailored properties. nih.gov |
| Chemodivergent Transformations | Selective formation of different products from a single substrate by varying catalysts or conditions. nih.gov | Access to a diverse library of compounds from a common pentanamide intermediate. nih.gov |
| Novel Cyclizations | Formation of new ring systems by exploiting the unique functionality of the molecule. rsc.org | Synthesis of novel heterocyclic and carbocyclic compounds with potential biological activity. rsc.org |
Advancements in Stereoselective and Asymmetric Synthesis of Complex Pentanamide Structures
The presence of multiple stereocenters in derivatives of this compound makes their stereoselective synthesis a significant and challenging goal. Future research will undoubtedly focus on developing novel asymmetric methodologies to control the three-dimensional arrangement of atoms with high precision.
A major thrust in this area will be the development of new chiral catalysts, including organocatalysts, transition-metal complexes, and biocatalysts. nih.govmdpi.com These catalysts will be designed to orchestrate the formation of specific stereoisomers with high enantiomeric and diastereomeric purity. nih.govmdpi.com For instance, asymmetric phase-transfer catalysis presents a promising metal-free approach for the α-alkylation of related β-keto amides. rsc.org
Biocatalytic methods, employing enzymes such as ketoreductases, are also expected to play a crucial role in the asymmetric synthesis of complex pentanamides. georgiasouthern.eduresearchgate.net These enzymes can catalyze reductions with high stereoselectivity, providing access to chiral building blocks that are difficult to obtain through traditional chemical methods. georgiasouthern.eduresearchgate.net
Furthermore, the development of stereocontrolled multi-component reactions will be a key objective. rsc.org These reactions allow for the construction of complex molecules with multiple stereocenters in a single step, offering a highly efficient and convergent approach to the synthesis of chiral pentanamide structures. rsc.org
| Asymmetric Synthesis Strategy | Key Features | Expected Advancements |
| Chiral Organocatalysis | Metal-free, environmentally benign, and often highly enantioselective. mdpi.com | Development of novel organocatalysts for the asymmetric synthesis of multifunctional pentanamides. mdpi.com |
| Transition-Metal Catalysis | High catalytic activity and the ability to control multiple stereocenters. nih.gov | Design of new chiral ligands for transition metals to achieve unprecedented levels of stereocontrol. nih.gov |
| Biocatalysis | High enantioselectivity, mild reaction conditions, and sustainability. nih.govgeorgiasouthern.eduresearchgate.net | Discovery and engineering of enzymes for the stereoselective synthesis of complex pentanamide derivatives. nih.govgeorgiasouthern.eduresearchgate.net |
| Stereodivergent Synthesis | Access to all possible stereoisomers of a molecule from a common starting material. | Development of catalytic systems that can selectively produce any desired stereoisomer of a complex pentanamide. |
Synergistic Integration of Experimental and Computational Methodologies for Deeper Mechanistic Insights
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of complex pentanamides is crucial for the rational design of new synthetic methods and catalysts. The future of mechanistic studies in this field lies in the synergistic integration of experimental and computational techniques. rsc.orgarxiv.orgnih.govarxiv.org
Computational methods, particularly Density Functional Theory (DFT) calculations, will be instrumental in elucidating reaction pathways, identifying transition states, and predicting the stereochemical outcomes of reactions. nih.govresearchgate.net This computational insight can guide experimental efforts by suggesting optimal reaction conditions and catalyst structures. nih.govresearchgate.net
Machine learning and artificial intelligence are also poised to revolutionize this area. arxiv.orgnih.govarxiv.org By analyzing large datasets of reaction outcomes, machine learning models can predict the performance of new reactions and identify the key factors that govern their selectivity. arxiv.orgnih.govarxiv.org This predictive power will accelerate the discovery and optimization of new synthetic methods for pentanamides. rsc.orgarxiv.orgnih.govarxiv.org
The combination of these computational tools with advanced experimental techniques, such as in-situ reaction monitoring and kinetic studies, will provide a comprehensive picture of the reaction dynamics. This integrated approach will not only deepen our fundamental understanding of the chemistry of functionalized pentanamides but also enable the development of more efficient and selective synthetic processes. nih.gov
| Integrated Methodology | Role of Computation | Role of Experiment | Synergistic Outcome |
| DFT and Kinetic Studies | Elucidate reaction pathways and transition state energies. nih.govresearchgate.net | Measure reaction rates and determine kinetic parameters. | A detailed and validated reaction mechanism. nih.gov |
| Machine Learning and High-Throughput Screening | Predict reaction outcomes and identify promising catalyst candidates. arxiv.orgnih.govarxiv.org | Rapidly screen a large number of reactions to generate training data and validate predictions. nih.govscienceintheclassroom.orgiitm.ac.insigmaaldrich.com | Accelerated discovery and optimization of new synthetic reactions. nih.govscienceintheclassroom.orgiitm.ac.insigmaaldrich.com |
| Computational Modeling and Spectroscopic Analysis | Predict spectroscopic signatures of intermediates and transition states. | Detect and characterize transient species during a reaction. | Confirmation of proposed reaction intermediates and pathways. |
Exploration of New Catalyst Systems for Enhanced Reaction Performance
The development of novel and more efficient catalyst systems is a cornerstone of future research in the synthesis and functionalization of complex pentanamides. The quest for catalysts with higher activity, selectivity, and broader substrate scope will drive innovation in this field.
The exploration of non-precious metal catalysts, such as those based on iron, copper, and nickel, will be a major trend. researchgate.net These earth-abundant metals offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. researchgate.net
High-throughput screening techniques will play a pivotal role in the rapid discovery of new catalyst systems. nih.govscienceintheclassroom.orgiitm.ac.insigmaaldrich.com These methods allow for the parallel synthesis and testing of large libraries of potential catalysts, significantly accelerating the pace of catalyst development. nih.govscienceintheclassroom.orgiitm.ac.insigmaaldrich.com The table below outlines some promising directions in catalyst development.
| Catalyst System | Key Advantages | Future Research Focus |
| Multifunctional Catalysts | Can promote multiple reaction steps, simplifying synthetic procedures. | Design of catalysts with multiple active sites for tandem and cascade reactions. |
| Earth-Abundant Metal Catalysts | Sustainable, cost-effective, and less toxic than precious metals. researchgate.net | Development of highly active and selective catalysts based on iron, copper, and other abundant metals. researchgate.net |
| Photoredox Catalysts | Utilize visible light as an energy source, enabling novel transformations under mild conditions. rsc.orgresearchgate.net | Design of new photocatalysts with tailored redox properties for specific applications. rsc.orgresearchgate.net |
| Biocatalysts | High selectivity, operate in aqueous media, and are environmentally benign. nih.govgeorgiasouthern.edu | Engineering enzymes with enhanced stability and broader substrate scope for industrial applications. nih.govgeorgiasouthern.edu |
Q & A
Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 2-Cyano-5-oxo-3,5-diphenylpentanamide, and which analytical techniques are essential for verifying its purity and structural identity?
The compound can be synthesized via a ketone-cyano condensation reaction under controlled conditions. Use ethanol or dichloromethane as solvents, with p-toluenesulfonic acid as a catalyst, at 60–80°C for 6–12 hours . Post-synthesis, confirm purity via HPLC (≥95%) and structural integrity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with computational models (e.g., PubChem-derived SMILES or InChI strings) to ensure accuracy . Solvent choice significantly impacts crystallization efficiency; dichloromethane often yields higher purity than ethanol .
Q. What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
Begin with enzyme inhibition assays (e.g., kinases or proteases) at concentrations spanning 1 nM–100 µM, using triplicate technical replicates. Include positive controls (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%). For cytotoxicity, employ MTT assays over 48–72 hours with logarithmic dosing (0.1–100 µM). Normalize data to untreated controls and validate via ANOVA (p<0.05) . Pre-screen solubility using dynamic light scattering to avoid aggregation artifacts .
Q. What stability considerations are critical for storing this compound?
Store in amber vials under argon at −20°C to prevent hydrolysis of the nitrile and amide groups. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with monthly HPLC monitoring. Degradation products (e.g., 5-oxo-3,5-diphenylpentanoic acid) can be identified via retention time shifts and confirmed by HRMS .
Advanced Research Questions
Q. How can factorial design optimize the synthetic yield of this compound?
Apply a 2³ factorial design to test temperature (60°C vs. 80°C), catalyst loading (0.5 vs. 1.0 mol%), and solvent (ethanol vs. dichloromethane). Perform 8 experimental runs with triplicates, analyzing yield via response surface methodology (RSM). Prioritize interactions (e.g., temperature × solvent) using Pareto charts. Validation under optimized conditions should achieve ≥15% yield improvement .
Q. What strategies resolve contradictions in reported IC₅₀ values across studies?
Conduct a meta-analysis to compare protocols, focusing on variables like ATP concentration or buffer pH. Replicate experiments under standardized conditions (pH 7.4 ± 0.1, 60 min incubation). Use Bland-Altman plots to quantify inter-lab variability and hierarchical regression to adjust for confounders. Confirm solubility via ultrafiltration and LC-MS/MS .
Q. How can molecular docking predict the binding mode of this compound to protein targets?
Generate 3D conformers from the SMILES string and dock using AutoDock Vina (grid size: ±10 Å). Cluster poses by RMSD ≤2.0 Å and simulate top candidates via 100 ns molecular dynamics (GROMACS). Analyze hydrogen bonds, hydrophobic contacts, and binding free energy (MM-PBSA). Validate with alanine-scanning mutagenesis .
Q. How should structure-activity relationship (SAR) studies elucidate the cyano group's role?
Synthesize analogs (-COOH, -CONH₂, -CF₃) and test in standardized enzyme assays. Perform pairwise t-tests with Bonferroni correction. Correlate electronic properties (Hammett σ) with potency via linear regression. Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential changes. A ≥3-fold potency drop in -COOH analogs indicates the cyano group’s electron-withdrawing effect is critical .
Q. Methodological Notes
- Theoretical Frameworks : Link studies to conceptual models (e.g., enzyme inhibition kinetics or QSAR) to guide hypothesis testing and data interpretation .
- Statistical Validation : Use ANOVA for dose-response assays and hierarchical regression for meta-analyses to ensure reproducibility .
- Safety Protocols : Follow guidelines for handling nitriles and amides, including fume hood use and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
